N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine
Description
N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a pyridine ring and a methoxyphenyl group
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-21-17(15-6-4-8-19-12-15)10-18(22-13)20-11-14-5-3-7-16(9-14)23-2/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYMYEGOFTUJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC(=CC=C2)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]-2-methyl-6-pyridin-3-ylpyrimidin-4-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have slight modifications in their structure, which can lead to differences in their biological activity and chemical properties.
Pyrimidine-based compounds: These compounds share the pyrimidine core but differ in their substituents, affecting their overall function and application.
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